A-01: An In-depth Technical Guide to 3-(Benzyloxy)-5-methylaniline
A-01: An In-depth Technical Guide to 3-(Benzyloxy)-5-methylaniline
Section 1: Compound Identification and Physicochemical Properties
3-(Benzyloxy)-5-methylaniline is a disubstituted aniline derivative. The core structure consists of an aniline ring substituted at the 3-position with a benzyloxy group (-OCH₂C₆H₅) and at the 5-position with a methyl group (-CH₃). The absence of a dedicated CAS number in common chemical databases necessitates a focus on its de novo synthesis and characterization for any research application.
While experimental data is not available, its properties can be predicted based on its structure and comparison to analogous compounds like 3-benzyloxyaniline and N-benzyl-3-methylaniline[1].
Table 1: Predicted Physicochemical Properties of 3-(Benzyloxy)-5-methylaniline
| Property | Predicted Value | Basis of Prediction / Notes |
| Molecular Formula | C₁₄H₁₅NO | Derived from structural formula. |
| Molecular Weight | 213.28 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for substituted anilines. May darken on exposure to air and light. |
| Melting Point | 70-85 °C | Higher than 3-benzyloxyaniline (63-67 °C) due to the additional methyl group, but lower than compounds with stronger intermolecular forces. |
| Boiling Point | > 350 °C | High boiling point is expected for a molecule of this size and polarity. Similar to related compound 3-(Benzyloxy)-5-methoxyaniline (Predicted BP 408.1°C)[2]. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF, Acetone); Insoluble in water. | The large nonpolar surface area (two phenyl rings) dominates, making it lipophilic. |
| pKa (Conjugate Acid) | 3.5 - 4.5 | The aniline nitrogen is weakly basic. Electron-withdrawing effect of the benzyloxy group reduces basicity compared to aniline (~4.6). |
Section 2: Recommended Synthesis Pathway and Experimental Protocol
The most logical and efficient route to synthesize 3-(Benzyloxy)-5-methylaniline is via the Williamson ether synthesis, specifically the O-benzylation of the commercially available precursor, 3-amino-5-methylphenol. This method is well-established for the preparation of benzyl ethers from phenols[3].
Synthesis Workflow Diagram
The proposed synthesis involves the deprotonation of the phenolic hydroxyl group of 3-amino-5-methylphenol with a suitable base, followed by nucleophilic attack on benzyl bromide.
Caption: Proposed synthesis of 3-(Benzyloxy)-5-methylaniline.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for O-benzylation of substituted phenols.
Materials and Reagents:
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Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-5-methylphenol (1.0 eq).
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Solvent and Base Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of aminophenol). Add anhydrous potassium carbonate (2.0 eq).
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Reagent Addition: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise via syringe.
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Causality Insight: Using a slight excess of benzyl bromide ensures complete consumption of the starting phenol. Potassium carbonate is a mild base sufficient to deprotonate the phenol but not the less acidic aniline N-H, ensuring O-alkylation selectivity. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching and Extraction:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Redissolve the crude residue in ethyl acetate.
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Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Trustworthiness Check: The bicarbonate wash removes any unreacted acidic starting material and neutralizes any residual acid. The brine wash helps to remove water from the organic layer.
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-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure 3-(Benzyloxy)-5-methylaniline.
Section 3: Analytical Characterization Profile
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The following data are predicted based on the structure and analysis of similar compounds[6][7].
Table 2: Predicted Spectroscopic Data for 3-(Benzyloxy)-5-methylaniline
| Technique | Predicted Key Signals and Features |
| ¹H NMR | δ 7.50-7.30 (m, 5H): Phenyl protons of the benzyl group. δ 6.30-6.10 (m, 3H): Aromatic protons on the aniline ring. δ 5.05 (s, 2H): Benzylic methylene protons (-O-CH₂ -Ph). δ 3.60 (br s, 2H): Amine protons (-NH₂). δ 2.20 (s, 3H): Methyl protons (-CH₃). |
| ¹³C NMR | δ 159.5: C-OAr. δ 148.0: C-NH₂. δ 140.0: C-CH₃. δ 137.0: Quaternary C of benzyl group. δ 129.0-127.0: Phenyl carbons of benzyl group. δ 105.0-98.0: Aromatic carbons of aniline ring. δ 70.0: Benzylic carbon (-O-C H₂-Ph). δ 21.5: Methyl carbon (-C H₃). |
| FT-IR (cm⁻¹) | 3450-3300 (doublet): N-H stretching of the primary amine. 3100-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching (CH₂ and CH₃). 1620-1580: N-H scissoring and C=C aromatic ring stretching. 1250-1200 (strong): Aryl-O-C asymmetric stretching (ether linkage). 1050-1020 (strong): Aryl-O-C symmetric stretching. |
| Mass Spec (EI) | m/z 213 (M⁺): Molecular ion. m/z 91 (100%): Tropylium ion ([C₇H₇]⁺), the characteristic base peak for benzyl ethers. |
Section 4: Reactivity Profile and Synthetic Utility
3-(Benzyloxy)-5-methylaniline is a versatile intermediate with three key reactive sites: the nucleophilic amino group, the electron-rich aromatic ring, and the cleavable benzyl ether. This trifunctionality allows for diverse downstream chemical transformations.
Potential Reaction Pathways Diagram
Caption: Key reaction classes for 3-(Benzyloxy)-5-methylaniline.
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Expertise Insight: The amino and benzyloxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. The positions ortho to both groups (C4 and C6) and ortho to the amine (C2) are the most likely sites for substitution reactions like halogenation or nitration. The benzyl ether serves as a robust protecting group for the phenol, which can be easily removed via catalytic hydrogenolysis without affecting the aniline moiety, making this a valuable intermediate in multi-step synthesis.
Section 5: Safety, Handling, and Storage
As a member of the aromatic amine class, 3-(Benzyloxy)-5-methylaniline should be handled with significant caution, assuming it possesses hazards typical of this family of compounds.[8]
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Toxicity: Aromatic amines are known for their potential toxicity, including carcinogenicity and mutagenicity.[8] They are readily absorbed through the skin and can cause harm if inhaled or ingested.[8]
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Handling:
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.
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